Related Products

| 101200-48-0")

Related suppliers

Fexofenadine Hydrochloride: A Comprehensive Review of Its Pharmaceutical Applications and Properties

Fexofenadine hydrochloride, a second-generation antihistamine, represents a significant advancement in the management of allergic disorders. Marketed under brand names including Allegra®, this active pharmaceutical ingredient (API) is a selective peripheral H1-receptor antagonist derived from the metabolite of terfenadine. Its development addressed critical safety concerns associated with first-generation antihistamines, particularly the risk of cardiotoxicity and sedative effects. Approved by the FDA in 1996, fexofenadine hydrochloride has become a cornerstone therapy for allergic rhinitis and chronic urticaria due to its favorable pharmacokinetic profile, rapid onset of action, and minimal central nervous system penetration. Unlike its predecessor, it exhibits no affinity for cardiac potassium channels, eliminating the risk of QT prolongation. The compound's zwitterionic nature contributes to its distinctive absorption characteristics and low brain permeability, translating to non-drowsy symptom relief. With over two decades of clinical use and extensive pharmacovigilance data, fexofenadine hydrochloride remains a benchmark for efficacy and safety in allergic disease management.

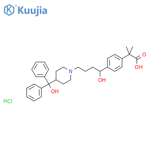

Chemical Structure and Physicochemical Properties

Fexofenadine hydrochloride is chemically designated as (±)-4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl]-α,α-dimethyl benzeneacetic acid hydrochloride. Its molecular formula is C32H39NO4·HCl, with a molecular weight of 538.13 g/mol. Structurally, it features a piperidine ring connected to a diphenylmethyl group and a hydroxyalkyl chain terminating in a carboxylate moiety. This configuration creates a zwitterion at physiological pH, significantly influencing its solubility and membrane permeability. The hydrochloride salt form exhibits high aqueous solubility (>10 mg/mL) within the pH range of 1.0-3.0, decreasing substantially at neutral pH due to zwitterion formation. Crystalline analysis reveals polymorphism, with Form I being the thermodynamically stable variant used commercially. Partition coefficient studies (log P = 3.4) indicate moderate lipophilicity, while its polar surface area (86.9 Ų) and molecular volume limit passive blood-brain barrier penetration. Degradation pathways include photolytic decomposition under UV light and oxidative degradation, necessitating protective packaging. The pKa values (carboxylic acid: 4.25; piperidine nitrogen: 9.53) create an isoelectric point near pH 6.9, profoundly affecting gastrointestinal absorption kinetics and transporter interactions.

Pharmacokinetics and Metabolic Profile

Fexofenadine hydrochloride demonstrates dose-proportional pharmacokinetics within the therapeutic range (60-240 mg), achieving peak plasma concentrations (Cmax) within 1-3 hours post-administration. Oral bioavailability ranges between 30-40%, significantly influenced by intestinal transporter systems rather than hepatic first-pass metabolism. The drug is a recognized substrate for P-glycoprotein (P-gp) and organic anion transporting polypeptides (OATP1A2 and OATP2B1), creating complex absorption dynamics. Concomitant administration with fruit juices (particularly grapefruit, orange, and apple) reduces bioavailability by 30-40% through inhibition of OATP transporters. Plasma protein binding is moderate (60-70%), primarily to albumin and α1-acid glycoprotein. The volume of distribution is 5.4-5.8 L/kg, indicating extensive tissue penetration without significant CNS accumulation. A distinguishing feature is minimal hepatic metabolism (<5%), with approximately 80% excreted unchanged in feces and 11% in urine. The cytochrome P450 system plays negligible role, eliminating risks of metabolic drug interactions common with other antihistamines. Minor metabolites result from glucuronidation and oxidation, none contributing to therapeutic effects. Elimination half-life averages 14.4 hours, supporting once- or twice-daily dosing. Renal impairment reduces clearance proportionally to creatinine clearance, necessitating dose adjustment in severe cases, while hepatic dysfunction requires no modification.

Clinical Applications and Therapeutic Efficacy

Fexofenadine hydrochloride is indicated for seasonal allergic rhinitis (SAR), perennial allergic rhinitis (PAR), and chronic idiopathic urticaria (CIU). In SAR, multiple randomized controlled trials demonstrate superiority over placebo in reducing nasal congestion, sneezing, rhinorrhea, and ocular symptoms at doses of 120-180 mg/day. Onset of action occurs within 1 hour, with symptom improvement sustained for 24 hours. For PAR, 180 mg once daily significantly improves nasal symptom scores and quality-of-life metrics versus placebo. In CIU management, 180 mg/day reduces pruritus severity, wheal count, and sleep interference comparable to higher doses of first-generation antihistamines without sedative effects. Comparative studies show equivalent efficacy to cetirizine and loratadine in allergic rhinitis, with significantly lower sedation rates than cetirizine. Unique among second-generation antihistamines, fexofenadine exhibits anti-inflammatory activity at higher concentrations (≥100 μM), inhibiting histamine-induced prostaglandin D2 release, ICAM-1 expression on epithelial cells, and eosinophil chemotaxis. Emerging evidence suggests potential applications in reducing hypersensitivity reactions during chemotherapy desensitization protocols. Pediatric formulations (30 mg oral suspension, 15-30 mg tablets) are approved for children ≥6 years, with efficacy and safety profiles mirroring adult populations. Fixed-dose combinations with pseudoephedrine provide enhanced decongestant effects without pharmacokinetic interactions.

Safety Profile and Adverse Effects

Fexofenadine hydrochloride exhibits an exceptional safety profile validated through post-marketing surveillance encompassing over 800 million patient exposures. The most common adverse events (headache: 7-12%, drowsiness: 1.3-3.2%, nausea: 1.6-2.2%) occur at rates comparable to placebo in controlled trials. Crucially, it demonstrates no significant QTc interval prolongation even at supratherapeutic doses (800 mg daily), unlike terfenadine or astemizole. This cardiovascular safety is attributed to its lack of potassium channel blockade and absence of CYP3A4-mediated cardiotoxic metabolites. Pediatric studies show similar adverse event profiles to adults, with no growth suppression concerns during long-term use. Reproductive toxicology studies reveal no teratogenic effects (FDA Pregnancy Category C), though human pregnancy data remain limited. Overdoses up to 1380 mg produced only mild adverse events (dizziness, somnolence, dry mouth), with no fatalities reported. Unlike sedating antihistamines, fexofenadine causes minimal psychomotor impairment, validated by driving simulation studies showing performance equivalent to placebo. Drug interactions are primarily limited to transporter-mediated effects: P-gp inhibitors (erythromycin, ketoconazole) increase AUC by 60-110%, while OATP inhibitors (fruit juices) decrease exposure. Concomitant aluminum/magnesium antacids reduce absorption by 40%, requiring staggered administration. The favorable benefit-risk profile makes it suitable for elderly patients and those with cardiovascular comorbidities.

Literature References

- Markham, A., & Wagstaff, A. J. (1998). Fexofenadine. Drugs, 55(2), 269–274. https://doi.org/10.2165/00003495-199855020-00010

- Geha, R. S., & Meltzer, E. O. (2001). Desloratadine: A new, nonsedating, oral antihistamine. Journal of Allergy and Clinical Immunology, 107(4), 751–762. https://doi.org/10.1067/mai.2001.114239

- Simons, F. E. R., & Simons, K. J. (2011). Histamine and H1-antihistamines: Celebrating a century of progress. Journal of Allergy and Clinical Immunology, 128(6), 1139–1150. https://doi.org/10.1016/j.jaci.2011.09.005

- Kawauchi, H., Yanai, K., Wang, D. Y., Itahashi, K., & Okubo, K. (2019). Antihistamines for Allergic Rhinitis Treatment from the Viewpoint of Nonsedative Properties. International Journal of Molecular Sciences, 20(1), 213. https://doi.org/10.3390/ijms20010213

- Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines. Indian Journal of Dermatology, 58(3), 219–224. https://doi.org/10.4103/0019-5154.110832